1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-, commonly known as A-317491, is a non-nucleotide antagonist that selectively targets P2X3 and P2X2/3 receptors. [, , ] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), primarily found on sensory neurons. [, ] A-317491 serves as a crucial tool for studying the role of P2X3 and P2X2/3 receptors in nociception and exploring their potential as therapeutic targets for various pain conditions. [, ]
A-317491 is a potent and selective non-nucleotide antagonist of the purinergic P2X3 and P2X2/3 receptors. This compound has gained attention for its potential therapeutic applications in managing chronic inflammatory and neuropathic pain, as well as cancer-induced bone pain. Its discovery has facilitated the validation of these receptors as targets for pain management therapies.
A-317491 was developed as part of research aimed at identifying effective antagonists for purinergic receptors, particularly focusing on P2X3 and P2X2/3 receptor subtypes. The compound was characterized in studies that explored its pharmacological properties and mechanisms of action in various pain models, particularly in murine systems .
A-317491 belongs to a class of compounds known as purinergic receptor antagonists, specifically targeting P2X receptors, which are ligand-gated ion channels activated by adenosine triphosphate (ATP). These receptors play critical roles in pain signaling pathways, making A-317491 a candidate for pain relief therapies .
The synthesis of A-317491 involves several key steps that utilize standard organic chemistry techniques. The synthesis typically starts with the formation of a diaminopyrimidine core structure, which is then modified through various reactions to introduce functional groups that confer selectivity and potency against the target receptors.
The synthetic pathway includes:
The detailed synthetic route is documented in scientific literature, providing insights into the specific reagents and conditions used .
A-317491's molecular structure can be represented by its chemical formula, which includes a complex arrangement of atoms conducive to its biological activity. The compound's structure is characterized by a diaminopyrimidine backbone with additional substituents that enhance its interaction with P2X receptors.
Key structural data includes:
Advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically used to confirm the structure .
A-317491 undergoes specific chemical reactions that are crucial for its activity as a receptor antagonist. These reactions primarily involve binding interactions with the P2X3 and P2X2/3 receptors.
The binding mechanism involves competitive inhibition where A-317491 competes with ATP for binding sites on the receptor. This interaction prevents ATP from activating the receptor, thereby blocking calcium influx into cells, which is essential for pain signaling pathways .
The mechanism of action for A-317491 involves its role as an antagonist at the P2X3 and P2X2/3 receptors. By binding to these receptors, A-317491 effectively inhibits their activation by ATP.
Experimental data indicates that A-317491 reduces calcium ion influx in response to ATP stimulation, which correlates with decreased neuronal excitability and reduced pain signaling. This effect has been demonstrated in various in vitro and in vivo studies .
A-317491 exhibits several notable physical properties:
Chemical properties include:
These properties are essential for determining appropriate storage conditions and handling procedures in laboratory settings .
A-317491 is primarily used in research settings to study the role of purinergic signaling in pain mechanisms. Its applications include:
The compound's ability to selectively inhibit P2X3 and P2X2/3 receptors makes it a valuable tool for understanding chronic pain mechanisms and developing new therapeutic strategies .
P2X3 and P2X2/3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons (Aδ- and C-fibers) in dorsal root ganglia (DRG), trigeminal ganglia, and central terminals in the spinal dorsal horn. These receptors function as key transducers of nociceptive signals, where extracellular ATP released from damaged cells or sympathetic nerves activates them, leading to cation influx (Na⁺, Ca²⁺), neuronal depolarization, and pain signal transmission [3] [7] [10]. The homomeric P2X3 receptor desensitizes rapidly, mediating acute nociception, while the heteromeric P2X2/3 receptor shows slower desensitization and sustained responses, contributing to chronic pain states [3] [7]. Genetic ablation or pharmacological blockade of these receptors reduces pain behaviors in animal models without impairing basal nociception, underscoring their specific role in pathological pain [1] [2].
Extracellular ATP serves as a critical "danger signal" in nociceptive pathways. Under pathological conditions (e.g., inflammation, nerve injury, or visceral distension), ATP is released from damaged tissues, immune cells, and vascular endothelia, reaching concentrations sufficient to activate P2X3-containing receptors [1] [8]. This ATP surge sensitizes peripheral nerve terminals, lowering activation thresholds and enhancing glutamate release from central terminals, which amplifies spinal cord excitability (central sensitization) [7] [10]. Chronic pain models, such as neuropathic injury (e.g., chronic constriction injury) or inflammatory arthritis (e.g., CFA-induced), show upregulated P2X3 receptor expression in DRGs and heightened ATP-mediated currents, directly correlating with mechanical allodynia and thermal hyperalgesia [1] [4] [8].
The selective expression of P2X3-containing receptors on sensory neurons makes them attractive therapeutic targets. Unlike broad-spectrum analgesics (e.g., opioids or NSAIDs), P2X3 antagonists aim to modulate pathological pain signals while preserving protective nociception and reducing off-target effects [7] [10]. Preclinical evidence confirms that inhibiting these receptors alleviates chronic pain without motor impairment or tolerance development [1] [2]. Additionally, P2X3 receptors are implicated in non-pain conditions (e.g., chronic cough and bladder dysfunction), further supporting their biological significance [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7